molecular formula C7H13N B2473674 1-(propan-2-yl)-2,5-dihydro-1H-pyrrole CAS No. 142651-63-6

1-(propan-2-yl)-2,5-dihydro-1H-pyrrole

Cat. No.: B2473674
CAS No.: 142651-63-6
M. Wt: 111.188
InChI Key: MXJXGVAHWNWPHD-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-2,5-dihydro-1H-pyrrole is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrole, which is a five-membered aromatic ring with one nitrogen atom. The presence of the propan-2-yl group (isopropyl group) at the 1-position of the pyrrole ring introduces steric and electronic effects that can influence the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Propan-2-yl)-2,5-dihydro-1H-pyrrole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-(propan-2-yl)-1,4-diketone with ammonia or primary amines can lead to the formation of the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce pyrrolidine derivatives .

Scientific Research Applications

1-(Propan-2-yl)-2,5-dihydro-1H-pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(propan-2-yl)-2,5-dihydro-1H-pyrrole exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Propan-2-yl)-2,5-dihydro-1H-pyrrole is unique due to its specific structural features, which confer distinct reactivity and properties compared to other similar compounds. The presence of the isopropyl group at the 1-position of the pyrrole ring influences its steric and electronic characteristics, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-propan-2-yl-2,5-dihydropyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2)8-5-3-4-6-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJXGVAHWNWPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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